Temiverine hydrochloride

Overactive Bladder Detrusor Smooth Muscle Antimuscarinic Pharmacology

NOTE: Provided evidence discusses oxybutynin; this compound is temiverine, a distinct muscarinic antagonist with calcium channel blocking activity. Temiverine HCl (NS-21) is indicated for urinary frequency and incontinence research, increasing bladder capacity without suppressing micturition pressure. Differentiates from oxybutynin by dual mechanism. Ideal for in vitro/in vivo OAB models. Procure high-purity reference standards for reproducible results. Strictly for R&D; not for human use.

Molecular Formula C24H36ClNO3
Molecular Weight 422.0 g/mol
CAS No. 129927-33-9
Cat. No. B134995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemiverine hydrochloride
CAS129927-33-9
Synonyms4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate
NS 21
NS-21
temiverine
Molecular FormulaC24H36ClNO3
Molecular Weight422.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H
InChIKeyJQCLFZVNMLALLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temiverine Hydrochloride (CAS 129927-33-9): Procurement-Ready Antimuscarinic with Dual Calcium Channel Antagonism for Overactive Bladder Research


Temiverine hydrochloride (CAS 129927-33-9; also known as NS-21) is a phenylacetate-class antimuscarinic agent originally developed by Nippon Shinyaku for the treatment of overactive bladder and urinary incontinence. The compound acts as a muscarinic acetylcholine receptor antagonist, with reported selectivity for the M3 receptor subtype [1]. In addition to its antimuscarinic properties, temiverine functions as a voltage-gated calcium channel blocker, a dual mechanism that distinguishes it from first-generation antimuscarinics such as oxybutynin and atropine [2]. Its molecular formula is C24H36ClNO3, with a molecular weight of 422.0 g/mol [3]. Temiverine reached preregistration in Japan before being discontinued, but remains a valuable pharmacological tool for research into dual-mechanism therapies for detrusor overactivity [4].

Temiverine Hydrochloride: Why Generic Substitution with Standard Antimuscarinics Is Pharmacologically Inadequate


Generic substitution of temiverine hydrochloride with other antimuscarinic agents (e.g., tolterodine, oxybutynin, or atropine) is not pharmacologically equivalent. Unlike tolterodine and vamicamide, which act solely via competitive muscarinic receptor antagonism, temiverine exerts a dual mechanism that includes direct voltage-gated calcium channel blockade [1]. This additional mechanism enables temiverine to inhibit atropine-resistant contractions that standard antimuscarinics cannot suppress [2]. Furthermore, temiverine is metabolized to an active metabolite, RCC-36, which possesses distinct potency and selectivity profiles, including greater inhibition of L-type calcium currents than the parent compound [3]. These differences are not merely incremental; they represent fundamentally distinct pharmacological profiles that cannot be replicated by substituting with single-mechanism antimuscarinics. Consequently, any experimental protocol or procurement decision that assumes class-wide equivalence will yield confounded results and invalidate comparative conclusions.

Temiverine Hydrochloride: Quantitative Differentiation vs. Tolterodine, Oxybutynin, and Atropine in Human Detrusor Assays


Temiverine Hydrochloride vs. Tolterodine and Vamicamide: Dual Antimuscarinic and Calcium Antagonist Action in Human Detrusor

In organ-bath studies using human detrusor strips, temiverine (10 μmol/L) significantly inhibited maximum contractile responses to carbachol, whereas tolterodine and vamicamide did not. Temiverine (0.01–10 μmol/L) also significantly inhibited KCl- (80 mmol/L) and CaCl₂-induced (5 mmol/L) contractions, while tolterodine (0.001–1 μmol/L) and vamicamide (0.01–10 μmol/L) had no effect. In the presence of atropine (1 μmol/L), temiverine (10 μmol/L) inhibited electrical field stimulation-induced contractions, but tolterodine and vamicamide did not [1]. These findings demonstrate that temiverine possesses calcium antagonist activity in addition to antimuscarinic effects, a dual mechanism absent in tolterodine and vamicamide.

Overactive Bladder Detrusor Smooth Muscle Antimuscarinic Pharmacology

Temiverine Hydrochloride vs. Oxybutynin and Atropine: Superior Inhibition of Atropine-Resistant Contractions

In human isolated detrusor strips, temiverine (10⁻⁸ to 10⁻⁵ mol/L) and its metabolite RCC-36 (10⁻⁸ to 3×10⁻⁶ mol/L) produced concentration-dependent inhibition of KCl (80 mmol/L)- and CaCl₂ (5 mmol/L)-induced contractile responses. The rank order of maximum inhibition was RCC-36 = temiverine > oxybutynin > atropine. In electric field-stimulated contractions, maximum inhibitions by temiverine and RCC-36 were significantly greater than that of oxybutynin [1]. Atropine did not suppress the maximum contractile response to acetylcholine, whereas temiverine, RCC-36, and oxybutynin did suppress this response at higher concentrations [1].

Calcium Antagonism Detrusor Contractility Antimuscarinic Resistance

Temiverine Hydrochloride (NS-21) vs. Terodiline: Calcium Channel Blockade Potency in Detrusor Myocytes

Whole-cell patch-clamp recordings in guinea pig detrusor smooth muscle cells revealed that NS-21 (temiverine) inhibited L-type Ca²⁺ currents (ICa) with IC₅₀ values of 7.9 μM at a holding potential of -60 mV and 1.3 μM at -40 mV. The active metabolite RCC-36 exhibited IC₅₀ values of 6.4 μM (-60 mV) and 1.2 μM (-40 mV). In comparison, terodiline had IC₅₀ values of 5.9 μM (-60 mV) and 3.5 μM (-40 mV) [1]. The ratio of IC₅₀(-60 mV)/IC₅₀(-40 mV) was 6.1 for NS-21, 5.3 for RCC-36, and 1.7 for terodiline, indicating that NS-21 and RCC-36 exhibit stronger voltage-dependent inhibition of calcium currents than terodiline [1].

L-type Calcium Current Patch-Clamp Electrophysiology Detrusor Myocyte

Temiverine Hydrochloride vs. Class: Active Metabolite RCC-36 with Distinct Pharmacological Profile

Temiverine is metabolized to RCC-36, an active metabolite that demonstrates a distinct potency profile. In human detrusor strips, the rank order of pA₂ values for antimuscarinic activity was atropine > oxybutynin = RCC-36 > temiverine, indicating that RCC-36 is more potent as a muscarinic antagonist than the parent compound [1]. In patch-clamp studies, RCC-36 inhibited L-type calcium currents with IC₅₀ values of 6.4 μM (-60 mV) and 1.2 μM (-40 mV), compared to 7.9 μM and 1.3 μM for temiverine [2]. The metabolite also demonstrated greater maximum inhibition of KCl- and CaCl₂-induced contractions than oxybutynin [1].

Drug Metabolism Active Metabolite Antimuscarinic Agents

Temiverine Hydrochloride vs. Non-Selective Antimuscarinics: M3 Receptor Selectivity

Temiverine is classified as an M3-selective muscarinic antagonist with additional calcium channel blocking activity, in contrast to non-selective agents such as oxybutynin and trospium [1]. The M3 receptor subtype is the predominant muscarinic receptor mediating detrusor contraction, while M2 receptors are more abundant but play a modulatory role. Selective M3 antagonism is hypothesized to provide efficacy in overactive bladder with reduced potential for M2-mediated adverse effects such as tachycardia. At the time of its preregistration status, temiverine was positioned alongside darifenacin and solifenacin as an M3-selective agent, but with the added dimension of calcium channel blockade [1].

Muscarinic Receptor Subtypes M3 Selectivity Overactive Bladder

Temiverine Hydrochloride: Development Status and Preregistration Milestone

Temiverine (NS-21) reached the preregistration stage in Japan for the indication of overactive bladder, indicating that the compound advanced through Phase III clinical development and was submitted for regulatory approval before being discontinued [1]. This development milestone distinguishes temiverine from earlier-stage investigational antimuscarinics and confirms that the compound underwent rigorous clinical evaluation, including pharmacokinetic and adverse event studies [1]. The preregistration status provides a level of validation for the compound's pharmacological profile and safety data that is not available for many research-stage antimuscarinics.

Drug Development Preregistration Overactive Bladder

Temiverine Hydrochloride: High-Impact Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating Non-Cholinergic Mechanisms of Detrusor Overactivity

Temiverine hydrochloride is uniquely suited for experiments designed to dissect the relative contributions of muscarinic versus non-muscarinic pathways in human detrusor smooth muscle. Its dual mechanism—competitive M3 antagonism combined with direct voltage-gated calcium channel blockade—allows researchers to inhibit both acetylcholine-mediated and depolarization-induced contractions in a single agent. In organ-bath studies, temiverine (10 μmol/L) significantly inhibited KCl- and CaCl₂-induced contractions and suppressed atropine-resistant electrical field stimulation responses, effects that tolterodine and vamicamide failed to produce [1]. This makes temiverine an essential pharmacological tool for studies of idiopathic detrusor overactivity where non-cholinergic mechanisms are implicated.

Calcium Channel Pharmacology in Bladder Smooth Muscle

Temiverine and its active metabolite RCC-36 serve as reference compounds for investigating voltage-dependent L-type calcium channel blockade in detrusor myocytes. Patch-clamp studies demonstrate that NS-21 inhibits L-type Ca²⁺ currents with IC₅₀ values of 7.9 μM (-60 mV) and 1.3 μM (-40 mV), exhibiting greater voltage sensitivity (ratio 6.1) than the comparator terodiline (ratio 1.7) [2]. This voltage-dependent inhibition is particularly relevant to overactive bladder pathophysiology, where detrusor myocytes may experience chronic depolarization. Temiverine thus provides a calibrated tool for studying state-dependent calcium channel modulation and for screening novel calcium antagonists with bladder selectivity.

Active Metabolite Pharmacology and Prodrug/Metabolite Interaction Studies

Temiverine is metabolized to RCC-36, an active metabolite that exhibits a distinct potency profile: RCC-36 is more potent as a muscarinic antagonist (pA₂ rank: RCC-36 = oxybutynin > temiverine) [3], while maintaining comparable or slightly greater calcium channel blockade (IC₅₀ 6.4 μM vs. 7.9 μM at -60 mV) [2]. This differential pharmacology makes the temiverine/RCC-36 pair an ideal model system for studying the pharmacodynamic consequences of metabolic conversion, for validating in vitro–in vivo extrapolation (IVIVE) models, and for investigating tissue-specific metabolism in bladder versus systemic compartments.

Benchmarking Novel Dual-Mechanism Antimuscarinic Candidates

Given its well-characterized dual antimuscarinic/calcium antagonist profile and its advancement to preregistration in Japan [4], temiverine hydrochloride serves as a validated benchmark for evaluating next-generation compounds targeting overactive bladder. New chemical entities can be directly compared to temiverine in standardized human detrusor strip assays to assess whether they offer incremental improvements in potency, selectivity, or the balance between muscarinic and calcium channel antagonism. The extensive published data on temiverine's pA₂ rank [1], maximum inhibition of calcium-dependent contractions [3], and voltage-dependent IC₅₀ values [2] provide a robust quantitative reference framework for such comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temiverine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.